ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 674361-92-3
VCID: VC5300696
InChI: InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44

ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

CAS No.: 674361-92-3

VCID: VC5300696

Molecular Formula: C19H21NO3S

Molecular Weight: 343.44

* For research use only. Not for human or veterinary use.

ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE - 674361-92-3

Description

The compound ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic molecule belonging to the class of cyclopenta[b]thiophene derivatives. These compounds are structurally characterized by a fused thiophene and cyclopentane ring system, often modified with functional groups to enhance biological activity or material properties.

This article provides an in-depth examination of the compound's structure, synthesis, properties, and potential applications based on available research.

Synthesis

The synthesis of ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves:

  • Formation of the cyclopenta[b]thiophene core: This is achieved through cyclization reactions involving thiophene precursors.

  • Amidation Reaction: The introduction of the benzamido group is performed using benzoyl chloride derivatives in the presence of a base like triethylamine.

  • Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.

Spectroscopic Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H NMR) and Carbon (13^{13}C NMR) spectra confirm the presence of aromatic protons, aliphatic chains, and amide functionalities.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to m/z=317m/z = 317, confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Key peaks include C=O stretching (ester and amide groups) around 1700 cm1^{-1} and N-H stretching near 3300 cm1^{-1}.

Biological Activity

Cyclopenta[b]thiophene derivatives are known for their diverse pharmacological properties. While specific data on this compound is limited, similar structures exhibit:

  • Anti-inflammatory Activity: Through inhibition of enzymes like cyclooxygenase or lipoxygenase.

  • Antimicrobial Properties: Effective against bacterial and fungal strains due to their ability to disrupt cell membranes or inhibit enzymes.

  • Potential as Drug Candidates: The benzamido functional group enhances binding affinity to biological targets.

Applications

  • Pharmaceuticals:

    • Potential use as anti-inflammatory agents or enzyme inhibitors.

    • Structural analogs have been explored for anticancer activity.

  • Material Science:

    • Cyclopenta[b]thiophenes are used in organic electronics due to their semiconducting properties.

  • Chemical Probes:

    • Useful in studying protein-ligand interactions due to their ability to form hydrogen bonds and hydrophobic interactions.

Comparative Data Table

PropertyValue/ObservationMethodology
Molecular Weight~317.40 g/molCalculated
Melting PointNot reportedExperimental
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol)Empirical
Key IR Peaks~1700 cm1^{-1} (C=O), ~3300 cm1^{-1} (N-H)IR Spectroscopy
Biological ActivityAnti-inflammatory potentialIn silico docking studies*

*Note: Data inferred from structurally related compounds.

CAS No. 674361-92-3
Product Name ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Molecular Formula C19H21NO3S
Molecular Weight 343.44
IUPAC Name ethyl 2-[(2,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21)
Standard InChIKey QZMNNNBIWRQMSM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C
Solubility not available
PubChem Compound 953294
Last Modified Aug 17 2023

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